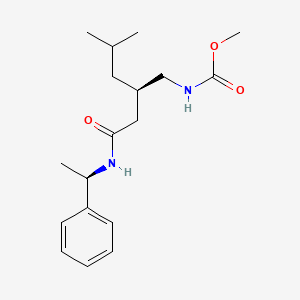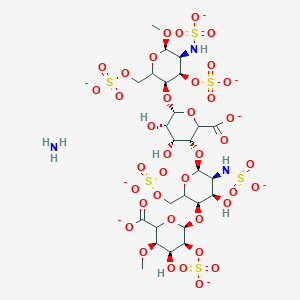
Pregabalin carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pregabalin carbamate is a derivative of pregabalin, a well-known anticonvulsant and analgesic medication. Pregabalin is structurally similar to gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. It is primarily used to treat neuropathic pain, epilepsy, and generalized anxiety disorder. This compound retains the therapeutic properties of pregabalin while potentially offering improved pharmacokinetic and pharmacodynamic profiles.
Mechanism of Action
Target of Action
Pregabalin carbamate, also known as methyl N-[(2R)-4-methyl-2-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]pentyl]carbamate, primarily targets the α2δ-1 and α2δ-2 subunits of voltage-activated calcium channels . These subunits are auxiliary components of the high voltage-activated calcium channels and are expressed in neurons as well as heart and skeletal muscle tissue .
Mode of Action
This compound interacts with its targets by binding to the α2δ-1 and α2δ-2 subunits . This binding inhibits cellular calcium influx, thereby attenuating neurotransmission .
Biochemical Pathways
The binding of pregabalin to the α2δ subunits inhibits the release of excitatory neurotransmitters including glutamate, norepinephrine (noradrenaline), serotonin, dopamine, substance P, and calcitonin gene-related peptide . This action reduces hyperexcitation in ascending pain pathways .
Pharmacokinetics
Pregabalin is rapidly absorbed after oral ingestion, with a bioavailability of ≥90% . Its absorption and entry into the CNS are dependent on active transport via the L-type amino acid transporter 1 . The pharmacokinetic properties of pregabalin are dose proportional .
Result of Action
The result of pregabalin’s action is the suppression of seizures and the management of pain . By controlling neuronal hyperexcitability, pregabalin demonstrates clear efficacy in pain management .
Action Environment
The action, efficacy, and stability of pregabalin can be influenced by environmental factors. For instance, the presence of food can affect the pharmacokinetic properties of pregabalin . Furthermore, the bioavailability of pregabalin can be affected by the fat or caloric content of an accompanying meal .
Biochemical Analysis
Biochemical Properties
Pregabalin carbamate interacts with the α2δ subunit of voltage-gated calcium channels, inhibiting calcium influx and subsequent release of excitatory neurotransmitters . This interaction reduces neuronal excitability and has a calming effect on the nervous system .
Cellular Effects
This compound influences cell function by reducing the release of neurotransmitters, thereby decreasing neuronal excitability .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the α2δ subunit of voltage-gated calcium channels . This binding inhibits calcium influx into neurons, reducing the release of excitatory neurotransmitters .
Temporal Effects in Laboratory Settings
Pregabalin, the parent compound, has been shown to have a half-life of approximately 6 hours .
Dosage Effects in Animal Models
In animal models, the effects of this compound likely vary with different dosages, similar to pregabalin. For instance, gabapentin, a drug similar to pregabalin, showed linear pharmacokinetics from 2.5 to 7.5 mg/kg in cats .
Metabolic Pathways
This compound is likely involved in similar metabolic pathways as pregabalin, which is not extensively metabolized in humans . The majority of pregabalin is excreted unchanged in the urine .
Transport and Distribution
This compound is likely transported and distributed within cells and tissues in a manner similar to pregabalin. Pregabalin is recognized as a substrate by L-type amino acid transporter 1 (LAT1/SLC7A5), which mediates its transport across the blood-brain barrier .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in areas rich in voltage-gated calcium channels, such as the neuronal cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pregabalin carbamate can be synthesized through various methods. One common approach involves the reaction of pregabalin with a suitable carbamoylating agent. For instance, pregabalin can be reacted with isocyanates or carbamoyl chlorides under mild conditions to form this compound. The reaction typically occurs in the presence of a base such as triethylamine or pyridine, and the reaction temperature is maintained between 0°C and 25°C .
Industrial Production Methods
Industrial production of this compound often involves continuous flow chemistry and asymmetric organocatalysis. Continuous flow chemistry allows for the safe and efficient production of intermediates, while asymmetric organocatalysis ensures the enantioselective formation of the desired chiral intermediate . These methods are optimized to achieve high yields and cost-effectiveness, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pregabalin carbamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of this compound can yield pregabalin or other reduced derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Pregabalin and its derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used
Scientific Research Applications
Pregabalin carbamate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential neuroprotective effects and its role in modulating neurotransmitter release.
Medicine: Investigated for its efficacy in treating neuropathic pain, epilepsy, and anxiety disorders. It is also being explored for its potential use in treating fibromyalgia and other chronic pain conditions.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in the synthesis of other therapeutic agents .
Comparison with Similar Compounds
Pregabalin carbamate is often compared with other gabapentinoids, such as gabapentin and pregabalin. While all these compounds share a similar mechanism of action, they differ in their pharmacokinetic and pharmacodynamic profiles:
Gabapentin: Absorbed slowly with a maximum plasma concentration attained within 3-4 hours. It exhibits saturable absorption, making its pharmacokinetics less predictable.
Pregabalin: Absorbed more rapidly with a maximum plasma concentration attained within 1 hour. It has linear absorption, making its pharmacokinetics more predictable.
This compound: Potentially offers improved pharmacokinetic and pharmacodynamic profiles compared to pregabalin and gabapentin .
Similar Compounds
Gabapentin: Another gabapentinoid used to treat neuropathic pain and epilepsy.
Phenibut: A GABA analogue with anxiolytic and nootropic effects.
Baclofen: A GABA-B receptor agonist used as a muscle relaxant and antispastic agent.
This compound stands out due to its potential for improved efficacy and safety profiles, making it a promising candidate for further research and development.
Properties
IUPAC Name |
methyl N-[(2R)-4-methyl-2-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]pentyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-13(2)10-15(12-19-18(22)23-4)11-17(21)20-14(3)16-8-6-5-7-9-16/h5-9,13-15H,10-12H2,1-4H3,(H,19,22)(H,20,21)/t14-,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWKLUPDGNLYIW-HUUCEWRRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)NC(C)C1=CC=CC=C1)CNC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)C[C@@H](CC(C)C)CNC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3aR,4R,5R,6aS)-Hexahydro-4-[(3R)-5-phenyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]pentyl]-5-[(tetrahydro-2](/img/new.no-structure.jpg)


![3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145640.png)
